molecular formula C19H18FNO3S B2539384 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide CAS No. 1421526-75-1

2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Cat. No.: B2539384
CAS No.: 1421526-75-1
M. Wt: 359.42
InChI Key: OYIYXAGHOUBWCE-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is an organic compound with a complex structure that includes a fluorophenyl group, a methoxyphenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate halide to form the fluorophenyl thioether.

    Preparation of the But-2-yn-1-yl Intermediate: This involves the reaction of 2-methoxyphenol with but-2-yne under specific conditions to form the but-2-yn-1-yl intermediate.

    Coupling Reaction: The final step involves coupling the fluorophenyl thioether with the but-2-yn-1-yl intermediate in the presence of a coupling agent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • N-(4-fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • N-(4-ethylphenyl)-2-((4-fluorophenyl)thio)acetamide
  • N-(4-methylphenyl)-2-((2,3,4,5,6-pentafluorophenyl)thio)acetamide

Uniqueness

2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-23-17-6-2-3-7-18(17)24-13-5-4-12-21-19(22)14-25-16-10-8-15(20)9-11-16/h2-3,6-11H,12-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIYXAGHOUBWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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